

# Validation of analytical methods for (S)-3-Methyl-pentanoic acid

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## Compound of Interest

Compound Name: (S)-3-Methyl-pentanoic acid

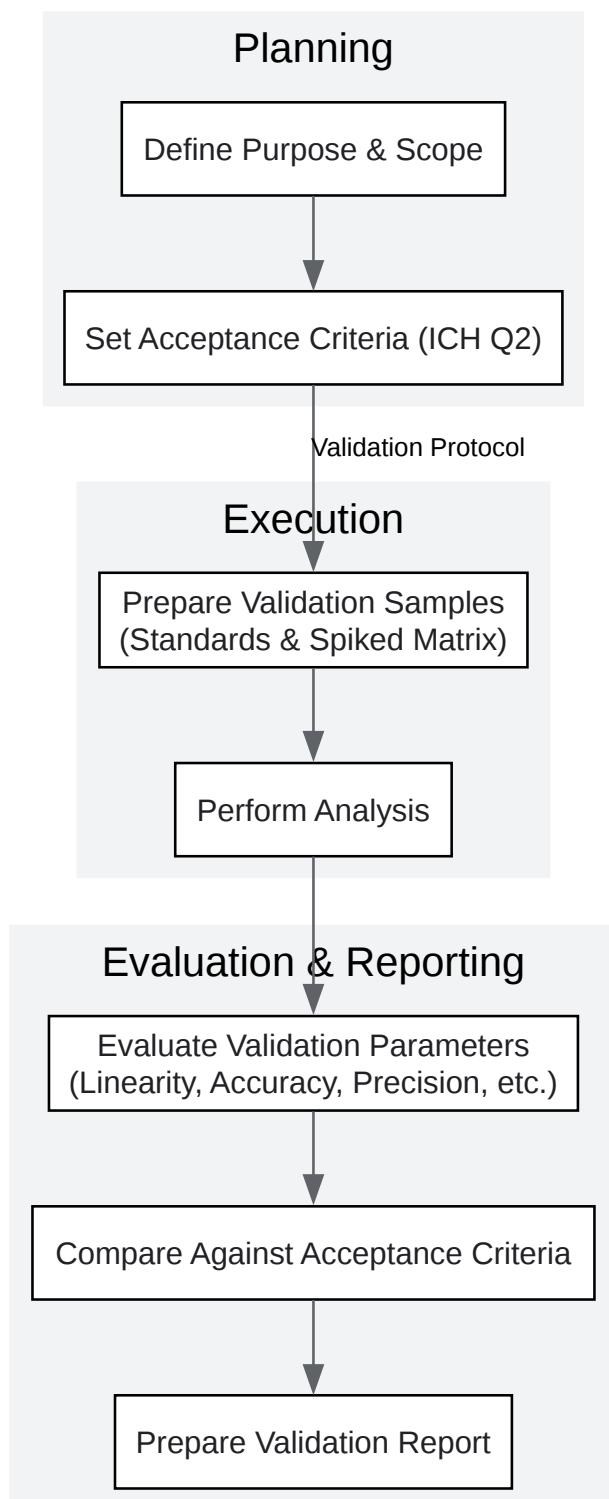
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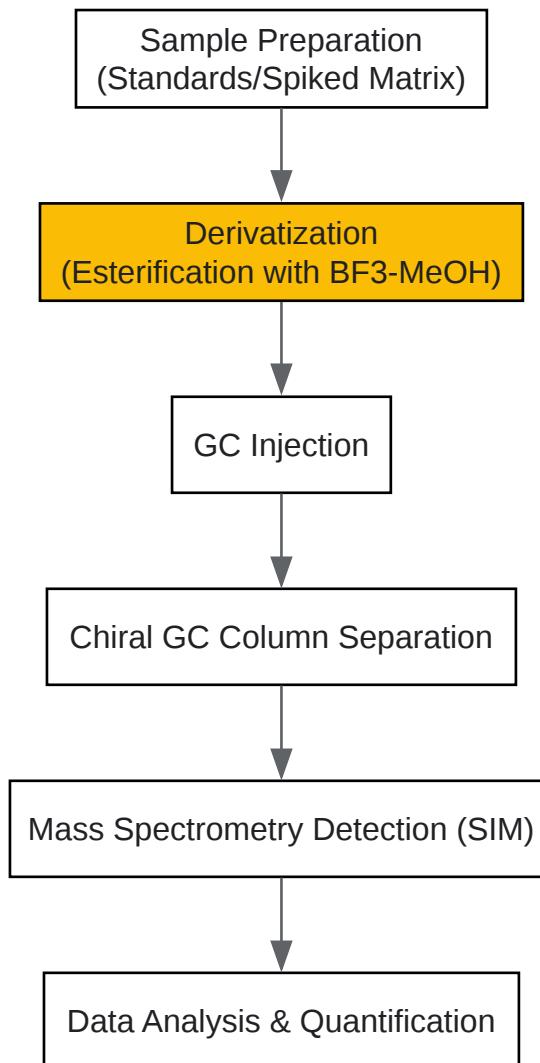
## Introduction to Chiral Analysis Validation

The enantiomeric form of a chiral molecule can significantly influence its pharmacological and toxicological properties. Consequently, regulatory bodies require robust analytical procedures to accurately quantify the desired enantiomer and its counterpart. Method validation demonstrates that an analytical procedure is suitable for its intended purpose by evaluating its performance against predefined acceptance criteria.<sup>[4]</sup> Key validation parameters include specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantitation (LOQ).<sup>[5][6]</sup>

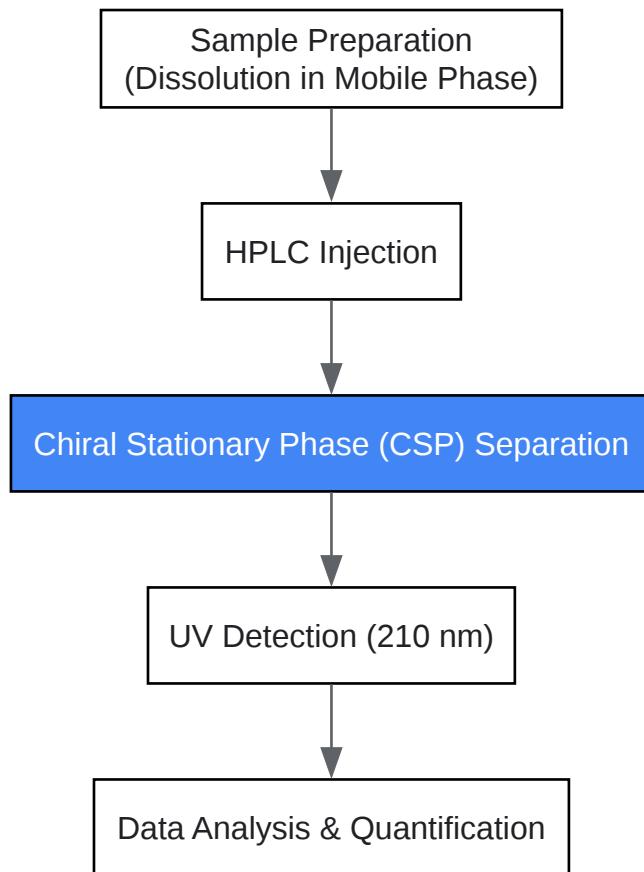
## General Workflow for Analytical Method Validation



## Workflow for Chiral GC-MS Analysis



## Workflow for Chiral HPLC Analysis



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## References

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